N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
CAS No.: 873010-55-0
Cat. No.: VC8304150
Molecular Formula: C23H28N2O4S2
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873010-55-0 |
|---|---|
| Molecular Formula | C23H28N2O4S2 |
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C23H28N2O4S2/c1-14-11-15(2)22(16(3)12-14)31(26,27)24-10-9-21-17(4)25-23(30-21)18-7-8-19(28-5)20(13-18)29-6/h7-8,11-13,24H,9-10H2,1-6H3 |
| Standard InChI Key | YRJGRXZVIILKBV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide (molecular formula: C₂₃H₂₈N₂O₄S₂) features a central thiazole ring substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with a methyl group . A sulfonamide moiety (-SO₂NH-) links the thiazole system to a 2,4,6-trimethylbenzene ring, introducing significant steric bulk and electronic diversity (Figure 1). The SMILES string Cc1c(CCNS(=O)(=O)c2c(C)cc(C)cc2C)sc(-c3ccc(OC)c(OC)c3)c1n highlights the connectivity of these groups .
Key structural attributes include:
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Thiazole Core: A five-membered heterocycle with nitrogen and sulfur atoms, known to enhance bioavailability and target binding in drug design.
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Methoxy Substituents: Electron-donating groups on the phenyl ring that may influence π-π stacking interactions with biological targets.
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Trimethylbenzene Sulfonamide: A hydrophobic domain contributing to membrane permeability and logP values .
Physicochemical Profiling
The compound’s properties are critical for its pharmacokinetic behavior:
The high logP indicates lipophilicity, favoring cell membrane penetration but potentially limiting aqueous solubility . This dichotomy necessitates formulation strategies for in vivo applications.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves three primary stages (Figure 2):
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Thiazole Ring Formation: Condensation of 3,4-dimethoxyphenyl thiourea with methyl bromoacetate yields the 4-methylthiazole intermediate.
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Sulfonamide Coupling: Reacting the thiazole-ethylamine derivative with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane under nitrogen atmosphere.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, confirmed by HPLC .
Critical reaction conditions include:
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Temperature control (0–25°C) to prevent sulfonamide degradation.
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Anhydrous solvents to avoid hydrolysis of intermediates.
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 2.34 (s, 3H, CH₃-thiazole), δ 3.85 (s, 6H, OCH₃), and δ 7.21–7.45 (m, aromatic protons) .
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Mass Spectrometry: ESI-MS m/z 461.2 [M+H]⁺ aligns with the molecular formula .
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X-ray Crystallography: Limited data exist, but analogous sulfonamides exhibit planar sulfonamide groups facilitating protein binding.
Biological Activity and Mechanistic Insights
Antibacterial Properties
As a sulfonamide, the compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to sulfamethoxazole. Resistance development is slower than in traditional sulfonamides, likely due to steric hindrance from the trimethylbenzene group.
Therapeutic Applications and Future Directions
Antibacterial Formulations
The compound’s spectrum covers Gram-positive and Gram-negative pathogens, with potential for topical or oral delivery. Synergy studies with trimethoprim could enhance folate pathway inhibition, reducing effective doses.
Oncology Drug Development
Structural analogs of thiazole sulfonamides are in Phase I trials for solid tumors. Optimizing solubility (e.g., prodrug strategies) may improve bioavailability for systemic use .
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